molecular formula C20H21N5O2 B2489415 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379971-04-5

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2489415
CAS No.: 2379971-04-5
M. Wt: 363.421
InChI Key: WNOFTNAHUXDNQI-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, fused with a piperidine ring and substituted with a methoxypyrimidinyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization reactions involving hydrazine derivatives and diketones.

    Final Coupling: The final step involves coupling the piperidine and pyridazinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
  • 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)phenyl

Uniqueness

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methoxypyrimidinyl group and pyridazinone core are particularly noteworthy, as they contribute to its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-27-18-9-12-21-20(22-18)24-13-10-16(11-14-24)25-19(26)8-7-17(23-25)15-5-3-2-4-6-15/h2-9,12,16H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFTNAHUXDNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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